Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl-
Description
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- (C₁₆H₁₈Br₂) is a substituted aromatic compound featuring a benzene ring with bromine atoms at the 1 and 4 positions and 1-octyn-1-yl groups at the 2 and 5 positions. The octynyl substituents are long-chain alkynes (C₈H₁₃), imparting significant hydrophobicity and steric bulk. This compound is structurally analogous to derivatives used in click chemistry and materials science due to the reactivity of alkynyl groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Properties
Molecular Formula |
C22H28Br2 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
1,4-dibromo-2,5-bis(oct-1-ynyl)benzene |
InChI |
InChI=1S/C22H28Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-12H2,1-2H3 |
InChI Key |
IENNVGIINDEKIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC(=C(C=C1Br)C#CCCCCCC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- can be synthesized through a multi-step process involving the bromination of a benzene derivative followed by the introduction of 1-octynyl groups. One common method involves the bromination of 1,4-dibromo-2,5-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,4-dibromo-2,5-dibromomethylbenzene is then subjected to a Sonogashira coupling reaction with 1-octyne in the presence of a palladium catalyst and a copper co-catalyst to yield 1,4-dibromo-2,5-bis(1-octynyl)benzene .
Industrial Production Methods
Industrial production of 1,4-dibromo-2,5-bis(1-octynyl)benzene typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The 1-octynyl groups can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts (e.g., CuI) in the presence of a base (e.g., triethylamine) are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers with unique electronic and optical properties.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis(1-octynyl)benzene involves its interaction with molecular targets and pathways in various applications. For example, in coupling reactions, the compound acts as a substrate that undergoes catalytic activation to form new carbon-carbon bonds. In biological applications, it may interact with specific enzymes or receptors to modulate their activity and produce desired effects.
Comparison with Similar Compounds
Key Observations :
- The octynyl substituents in the target compound introduce greater steric hindrance and hydrophobicity compared to the shorter propynyloxy groups in the analogue from .
- The absence of oxygen in the target compound’s substituents (vs.
- Both compounds retain bromine atoms, enabling further functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) .
Research Findings and Trends
- Phosphorescence : Alkynyl-substituted aromatics are studied for triplet-state emission. The propynyloxy compound’s structure facilitates heavy-atom effects (Br) to enhance phosphorescence, a feature likely retained in the octynyl analogue .
- Thermal Stability : Longer alkyl chains (e.g., octynyl) typically increase thermal stability compared to shorter chains, making the target compound suitable for high-temperature applications in material science .
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